3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole
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Overview
Description
3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole typically involves the reaction of 2-furyl hydrazine with methylthio-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, methylthio ketones, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, tetrahydrofuran derivatives, and various substituted pyrazole and furan compounds.
Scientific Research Applications
3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)-1H-Pyrazole: Lacks the methylthio group, which may affect its reactivity and biological activity.
5-(Methylthio)-1H-Pyrazole: Lacks the furan ring, which may influence its chemical properties and applications.
2-Furyl-1H-Pyrazole:
Uniqueness
3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is unique due to the presence of both furan and pyrazole rings, along with the methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C8H8N2OS/c1-12-8-5-6(9-10-8)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI Key |
AEMODYTVNOFBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=C1)C2=CC=CO2 |
Origin of Product |
United States |
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